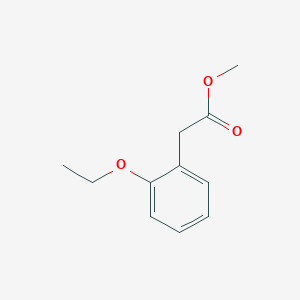

Methyl 2-(2-ethoxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2-ethoxyphenyl)acetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from the condensation of 2-ethoxyphenylacetic acid and methanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl ring substituted with an ethoxy group and an ester functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(2-ethoxyphenyl)acetate can be synthesized through the esterification of 2-ethoxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

2-ethoxyphenylacetic acid+methanolH2SO4Methyl 2-(2-ethoxyphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microwave-assisted esterification has also been explored to enhance reaction rates and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(2-ethoxyphenyl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-ethoxyphenylacetic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

Hydrolysis: 2-ethoxyphenylacetic acid and methanol.

Reduction: 2-(2-ethoxyphenyl)ethanol.

Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 2-(2-ethoxyphenyl)acetate is primarily investigated for its potential therapeutic properties. Its structural characteristics make it a candidate for drug development, particularly in the synthesis of various bioactive compounds.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various pharmaceuticals. For example, it can be utilized in the preparation of chalcone derivatives, which have been shown to exhibit anti-inflammatory and anticancer activities. A study indicated that derivatives synthesized from this compound demonstrated significant binding affinity to biological targets, enhancing their pharmacological profiles .

Mechanistic Studies

Research has focused on the mechanistic pathways involving this compound in drug design. Molecular docking studies have confirmed that compounds derived from it can interact favorably with serum albumin, which is crucial for understanding drug distribution and efficacy .

Agrochemical Applications

This compound has also been explored for its potential as an insect growth regulator (IGR). The compound's derivatives have been synthesized to evaluate their effectiveness against various agricultural pests.

Insecticidal Activity

Case studies reveal that derivatives of this compound exhibit insecticidal properties comparable to established IGRs. These compounds disrupt the growth and reproduction of target pests, thereby offering a sustainable alternative to conventional pesticides .

Organic Synthesis Applications

In organic chemistry, this compound is valued for its utility in synthesizing complex organic molecules through various reactions, including:

- Esterification Reactions : It can be employed to synthesize esters from carboxylic acids and alcohols.

- Transesterification : This process allows for the modification of fatty acids and glycerides, which are essential in biodiesel production.

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of methyl 2-(2-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing 2-ethoxyphenylacetic acid, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(2-methoxyphenyl)acetate

- Methyl 2-(2-chlorophenyl)acetate

- Methyl 4-methoxyphenylacetate

Uniqueness

Methyl 2-(2-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group on the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications in fragrance and pharmaceutical industries.

Actividad Biológica

Methyl 2-(2-ethoxyphenyl)acetate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 2-(2-ethoxyphenyl)acetic acid with methanol. This process can be optimized using various catalysts and conditions to enhance yield and purity. The compound's structure can be confirmed through spectroscopic methods such as NMR and IR spectroscopy.

Typical Reaction Scheme

-

Reagents :

- 2-(2-ethoxyphenyl)acetic acid

- Methanol

- Acid catalyst (e.g., sulfuric acid)

-

Procedure :

- Mix the reagents under reflux conditions.

- Monitor the reaction progress via TLC.

- Purify the product through distillation or recrystallization.

Example Reaction Conditions

| Reagent | Amount |

|---|---|

| 2-(2-ethoxyphenyl)acetic acid | 1 mol |

| Methanol | 1.5 mol |

| Acid catalyst | 1-2% w/w |

Neuroprotective Effects

Recent studies have indicated that derivatives of methyl esters, including this compound, exhibit neuroprotective properties. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in neurodegenerative diseases like Alzheimer's.

Case Study : A derivative of this compound was tested for its ability to protect against oxidative stress in neuronal cells. The results demonstrated a significant reduction in cell death when exposed to neurotoxic agents, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria.

Table: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Anticancer Properties

In addition to neuroprotective and antimicrobial activities, some studies have suggested that methyl esters may exhibit anticancer properties. For example, compounds similar to this compound showed cytotoxic effects against cancer cell lines such as K562 (human leukemia) and MCF7 (breast cancer).

Research Findings : In vitro tests revealed that treatment with these compounds resulted in significant cell death at concentrations as low as 10 µM, indicating their potential as anticancer agents .

Propiedades

IUPAC Name |

methyl 2-(2-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-10-7-5-4-6-9(10)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICQNKPALJUINZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.